molecular formula C24H22ClN3O4S2 B2717097 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 894241-14-6

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2717097
M. Wt: 516.03
InChI Key: MBPVYVOYJKVFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22ClN3O4S2 and its molecular weight is 516.03. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structural similarities to the specified chemical, particularly those incorporating the thieno[3,2-d]pyrimidine scaffold, have been synthesized and characterized for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating a potential application in cancer therapy due to the critical role of these enzymes in DNA synthesis and cell proliferation (Gangjee et al., 2008). The detailed structural analysis of these compounds, including crystal structures, provides insights into their conformation and stability, which are crucial for understanding their interaction with biological targets (Subasri et al., 2016).

Antimicrobial and Antifungal Applications

Further research into derivatives of similar scaffolds has revealed antimicrobial and antifungal applications. For instance, novel heterocyclic compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory activities, suggesting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Activities

The development of new pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials has been explored for their antimicrobial properties, with several compounds displaying good antibacterial and antifungal activities comparable to standard drugs. This research suggests a potential application in designing novel antimicrobial agents (Hossan et al., 2012).

Vibrational Spectroscopy and Quantum Computational Approach

A quantum computational approach to characterizing the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide has been conducted to obtain vibrational signatures, indicating its potential application in identifying and designing molecules with specific antiviral activities. This study also explores the molecule's stability and interaction mechanisms, which are vital for drug development (Mary et al., 2022).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4S2/c1-14-4-6-15(7-5-14)12-28-23(30)22-17(8-9-33-22)27-24(28)34-13-21(29)26-18-10-16(25)19(31-2)11-20(18)32-3/h4-11H,12-13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPVYVOYJKVFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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